molecular formula C7H12O3 B6155477 3-cyclopropyl-2-methoxypropanoic acid CAS No. 60129-32-0

3-cyclopropyl-2-methoxypropanoic acid

Cat. No.: B6155477
CAS No.: 60129-32-0
M. Wt: 144.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-2-methoxypropanoic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a cyclopropyl group attached to a methoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-methoxypropanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as a 2-iodoethyl-substituted olefin, using zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclisation of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-cyclopropyl-2-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-2-methoxypropanoic acid include other cyclopropyl-containing carboxylic acids and methoxy-substituted propanoic acids.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a methoxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

60129-32-0

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.